3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
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Overview
Description
3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a complex organic compound that features a combination of piperidine, triazole, and pyridazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Mode of Action
The mode of action of triazole-containing compounds often involves interactions with enzymes or receptors, leading to changes in cellular processes. For example, some triazole derivatives have been found to inhibit tubulin polymerization , which can disrupt cell division and lead to cell death.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound were to target tubulin, it would affect the microtubule dynamics and cell division process .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, compounds that inhibit tubulin polymerization can lead to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and triazole intermediates, followed by their coupling with the pyridazine core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Comparison with Similar Compounds
Similar Compounds
- **4-[3-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine
- **1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Uniqueness
3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is unique due to its specific combination of piperidine, triazole, and pyridazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c32-24(30-12-8-20(9-13-30)16-19-4-2-1-3-5-19)21-10-14-29(15-11-21)22-6-7-23(28-27-22)31-18-25-17-26-31/h1-7,17-18,20-21H,8-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDJTCKIGKPIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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